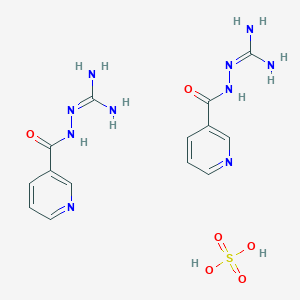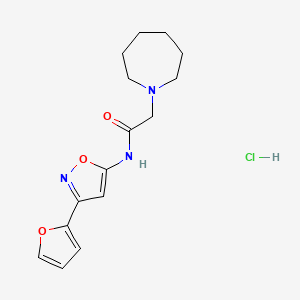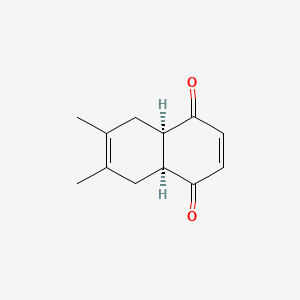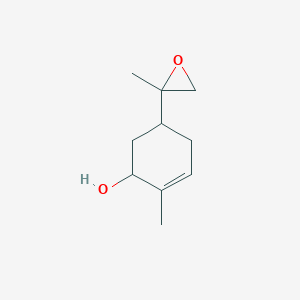
2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexenone and contains an oxirane ring, making it a versatile compound in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the epoxidation of 2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . This reaction typically proceeds at room temperature and yields the desired epoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Substituted cyclohexenones or cyclohexanols.
Aplicaciones Científicas De Investigación
2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of different products. These reactions can modulate biological pathways and exert various effects, such as inhibiting enzyme activity or altering cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one: A closely related compound with a similar structure but different functional groups.
Carvone: A naturally occurring compound with a similar cyclohexenone structure but different substituents.
Limonene oxide: Another compound with an oxirane ring and a similar molecular framework.
Uniqueness
2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol is unique due to its combination of a cyclohexenone core and an oxirane ring, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
39903-76-9 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O2/c1-7-3-4-8(5-9(7)11)10(2)6-12-10/h3,8-9,11H,4-6H2,1-2H3 |
Clave InChI |
KHUGQCWYYOUPSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1O)C2(CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
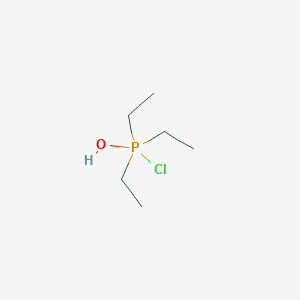
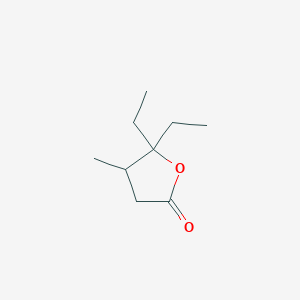

![2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14675461.png)

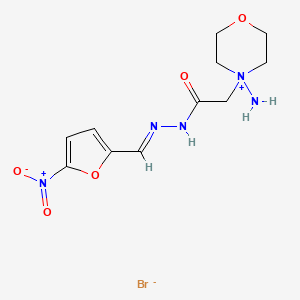
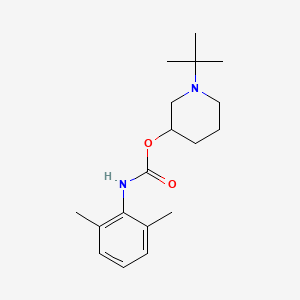
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
